7-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one
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Overview
Description
7-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinazolinone moiety fused with a thiadiazole ring, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one typically involves the reaction of 2,5-dimethylaniline with 7-chloro-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as phosphorus oxychloride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to the observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds with the quinazolinone moiety also show comparable chemical properties and therapeutic potential.
Uniqueness
The uniqueness of 7-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one lies in its combined structure of quinazolinone and thiadiazole rings, which imparts distinct chemical and biological properties. This fusion enhances its stability, bioavailability, and specificity towards certain biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H13ClN4OS |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
7-chloro-2-(2,5-dimethylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C17H13ClN4OS/c1-9-3-4-10(2)14(7-9)19-16-21-22-15(23)12-8-11(18)5-6-13(12)20-17(22)24-16/h3-8H,1-2H3,(H,19,21) |
InChI Key |
KCMVXGVQSLDJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2 |
Origin of Product |
United States |
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